1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate

Description

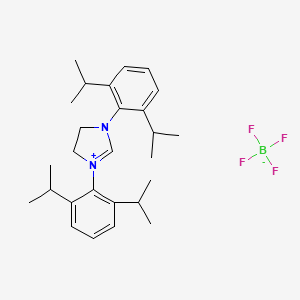

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate (CAS: 282109-83-5, molecular formula: C₂₇H₃₉BF₄N₂, MW: 478.42) is a saturated imidazolium salt featuring bulky 2,6-diisopropylphenyl (Dipp) substituents and a tetrafluoroborate (BF₄⁻) counterion . It serves as a precursor for N-heterocyclic carbenes (NHCs), which are widely used in organometallic catalysis due to their strong σ-donor and weak π-acceptor properties . The steric bulk of the Dipp groups enhances stability and modulates reactivity by shielding the carbene center .

Properties

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N2.BF4/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1(3,4)5/h9-14,17-21H,15-16H2,1-8H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZBJQUHHALFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463955 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282109-83-5 | |

| Record name | 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282109-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The compound is typically synthesized by the quaternization of a 4,5-dihydroimidazole derivative bearing 2,6-diisopropylphenyl substituents at the 1 and 3 positions, followed by salt metathesis to introduce the tetrafluoroborate counterion.

Step 1: Formation of 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole

- This intermediate is prepared by condensation reactions involving 2,6-diisopropylaniline derivatives and appropriate glyoxal or related dialdehydes, followed by reduction or hydrogenation to yield the dihydroimidazole ring.

Step 2: Quaternization (Alkylation or Halogenation)

- The dihydroimidazole nitrogen is alkylated or halogenated using reagents such as 1,3-dihalohydrocarbons (e.g., 1,3-dichloropropane) to form the corresponding imidazolium salt precursor.

Step 3: Anion Exchange to Tetrafluoroborate Salt

- The halide salt is treated with tetrafluoroboric acid (HBF4) to replace the halide anion with tetrafluoroborate, yielding the final 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate as a white powder.

Detailed Reaction Conditions and Reagents

| Step | Reactants/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2,6-diisopropylaniline + glyoxal derivatives | Condensation under reflux in ethanol or suitable solvent, followed by reduction | Formation of 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole |

| 2 | 1,3-dihalohydrocarbon (e.g., 1,3-dichloropropane), base or neat conditions | Quaternization of the imidazole nitrogen atoms | Formation of imidazolium halide salt |

| 3 | Tetrafluoroboric acid (HBF4) aqueous or ether solution | Anion metathesis to tetrafluoroborate salt | Pure this compound |

Research Findings and Optimization Notes

- The use of 1,3-dihalohydrocarbons is critical for efficient quaternization, providing a clean conversion to imidazolium salts without excessive side reactions.

- The anion exchange with tetrafluoroboric acid is preferred due to the stability and crystallinity of the tetrafluoroborate salt, facilitating purification and handling.

- Reaction temperatures are generally maintained at reflux or slightly elevated to ensure complete conversion, with inert atmosphere conditions recommended to avoid oxidation or moisture interference.

- The compound typically exhibits a melting point above 300 °C, indicating high thermal stability, which is consistent with the purity and structural integrity of the final product.

Typical Physical and Chemical Properties Relevant to Preparation

Summary Table of Preparation Methods

Scientific Research Applications

Catalysis

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate is primarily used as a catalyst in various chemical reactions:

- Cross-Coupling Reactions : This compound has been utilized in Suzuki and Heck coupling reactions, facilitating the formation of carbon-carbon bonds. Its efficiency in promoting these reactions stems from its ability to stabilize reactive intermediates and transition states.

- C-H Activation : It shows promise in C-H activation processes, which are pivotal in organic synthesis for the functionalization of hydrocarbons without the need for pre-functionalization steps.

Case Study: Suzuki Coupling Reaction

A study demonstrated the effectiveness of this compound in catalyzing Suzuki coupling reactions between aryl halides and boronic acids. The reaction conditions were optimized to yield high conversions with minimal by-products.

Organocatalysis

The compound serves as a potent organocatalyst due to its ability to stabilize carbocation intermediates. This property is particularly useful in asymmetric synthesis where selectivity is crucial.

Example Application

In a recent research project focused on the synthesis of chiral compounds, this compound was employed as a catalyst. The results indicated improved enantioselectivity compared to traditional metal-based catalysts.

Ionic Liquids

As an ionic liquid component, this compound exhibits low volatility and high thermal stability. It is beneficial in various applications including:

- Green Chemistry : Its use as a solvent in chemical reactions aligns with green chemistry principles by reducing waste and enhancing reaction efficiency.

- Electrochemistry : The ionic nature allows it to function effectively in electrochemical applications such as batteries and fuel cells.

Material Science

The compound has potential applications in the development of advanced materials:

- Polymerization Initiators : It can act as an initiator for polymerization processes, leading to the synthesis of novel polymers with tailored properties.

- Nanomaterials : Research indicates its utility in the fabrication of nanostructured materials through templating methods.

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand in catalytic reactions. It forms stable complexes with transition metals, which then facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound enhances the reactivity and selectivity of the metal center.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The table below compares SIPrH BF₄ with imidazolium salts bearing different aryl substituents or counterions:

Key Observations :

- Steric Effects : The Dipp substituents in SIPrH BF₄ and IPrHCl confer higher steric hindrance compared to Mes-substituted analogs like IMesHCl. This bulk improves thermal stability and selectivity in catalytic reactions by preventing undesired side interactions .

- Counterion Influence: The BF₄⁻ counterion in SIPrH BF₄ enhances solubility in polar aprotic solvents (e.g., THF, DMF) compared to chloride salts (e.g., IPrHCl), which may precipitate in non-aqueous media .

Catalytic Performance in Cross-Coupling Reactions

SIPrH BF₄-derived NHCs exhibit superior performance in palladium-catalyzed reactions compared to less bulky analogs:

- Palladium Complexation : The Dipp groups stabilize Pd-NHC complexes, enabling efficient C–C bond formation in arylations and Suzuki-Miyaura couplings .

- Reaction Yield : In a model Suzuki reaction, SIPrH BF₄-Pd achieved >95% yield, whereas IMesHCl-Pd yielded ~80% under identical conditions due to reduced steric protection .

Physicochemical Properties

Notable Trends:

Biological Activity

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate (CAS Number: 282109-83-5) is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities and applications as a catalyst. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H39BF4N2

- Molecular Weight : 478.417 g/mol

- Purity : ≥95%

- Appearance : Solid

- Melting Point : >300 °C

Biological Activity Overview

Research into the biological activity of this compound has focused on its role as a catalyst in various chemical reactions and its potential therapeutic applications.

The compound acts primarily as a catalyst in organic reactions, particularly in the formation of N-heterocyclic carbenes (NHCs), which are known for their broad applications in catalysis and medicinal chemistry. The imidazolium salt can facilitate reactions by stabilizing transition states or intermediates.

Antiviral Activity

Recent studies have highlighted the antiviral properties of related imidazolium salts. For instance, compounds exhibiting similar structures have shown efficacy against viral polymerases, particularly those involved in influenza A virus replication. One study demonstrated that derivatives with imidazolium cores could inhibit viral replication without significant cytotoxicity to host cells .

Antimicrobial Properties

There is emerging evidence that imidazolium salts can exhibit antimicrobial activity. A study indicated that certain derivatives could inhibit bacterial growth effectively, suggesting that this compound may also possess similar properties .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 478.417 g/mol |

| CAS Number | 282109-83-5 |

| Purity | ≥95% |

| Melting Point | >300 °C |

| Biological Activity | Effect/Observation |

|---|---|

| Antiviral Activity | Inhibition of influenza virus replication |

| Antimicrobial Activity | Effective against bacterial strains |

Synthesis and Characterization

Synthesis methods for this compound typically involve the reaction of appropriate precursors under controlled conditions to yield high-purity products. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the compound.

Q & A

Q. What is the optimal synthetic route for preparing 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate, and how is its purity validated?

The compound is typically synthesized via alkylation of the corresponding dihydroimidazole precursor with HBF4 under anhydrous conditions . Post-synthesis, purity is assessed using and NMR spectroscopy to confirm the absence of residual solvents or byproducts. Elemental analysis (C, H, N) and mass spectrometry are recommended for quantitative validation, with commercial samples often reporting ≥95% purity (e.g., Sigma-Aldrich, Strem Chemicals) .

Q. How does the steric bulk of the 2,6-diisopropylphenyl substituents influence the compound’s stability and reactivity as an NHC precursor?

The 2,6-diisopropylphenyl groups provide steric protection to the imidazolium core, preventing dimerization or decomposition. This steric shielding enhances the stability of the derived N-heterocyclic carbene (NHC) ligand, making it suitable for catalytic applications requiring air-sensitive metal complexes. Comparative studies with less bulky analogs (e.g., trimethylphenyl derivatives) show reduced catalytic efficiency due to increased ligand lability .

Q. What are the recommended storage conditions to maintain the compound’s integrity?

Store the compound in a desiccator at 2–8°C under inert gas (Ar/N) to prevent moisture absorption and oxidation. Prolonged exposure to air can lead to hydrolysis of the tetrafluoroborate anion, generating HF and degrading the imidazolium core .

Advanced Research Questions

Q. How does this compound compare to its saturated (imidazolinium) and unsaturated (imidazolium) analogs in transition-metal catalysis?

The 4,5-dihydroimidazolium structure generates a saturated NHC ligand upon deprotonation, which exhibits stronger σ-donor and weaker π-acceptor properties compared to unsaturated imidazolium-derived NHCs. This electronic profile enhances catalytic activity in oxidative addition reactions, as demonstrated in Au(I)-catalyzed cyclopropanations and Pd-mediated cross-couplings . For example, SIPr-AuCl (derived from this compound) shows superior turnover numbers in alkyne hydroamination compared to unsaturated analogs .

Q. What computational methods are used to predict the ligand’s electronic parameters, and how do they correlate with experimental data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) are employed to determine the ligand’s Tolman Electronic Parameter (TEP) and Percent Buried Volume (%V). Experimental TEP values (typically ~2050 cm for SIPr) align with computed data, confirming strong σ-donor strength. These parameters guide the selection of ligands for reactions requiring electron-rich metal centers, such as hydrogenation of polarized π-bonds .

Q. How can researchers resolve contradictions in catalytic performance attributed to counterion effects?

The tetrafluoroborate counterion (BF) is weakly coordinating, minimizing interference with metal centers. However, in ionic liquid media or polar solvents, BF may participate in anion metathesis, altering reactivity. Control experiments comparing BF with other counterions (e.g., Cl, PF) under identical conditions are critical to isolate counterion effects .

Q. What strategies mitigate challenges in synthesizing air-sensitive metal-NHC complexes from this precursor?

Deprotonation should be performed under strict inert conditions using strong, dry bases (e.g., KOBu or LiHMDS). In situ generation of the NHC ligand via thermal or photolytic methods avoids handling free carbenes. For example, SIPr-AgCl complexes can serve as transmetalation agents for generating Au(I) or Cu(I) catalysts without isolating the reactive carbene .

Methodological Considerations

Q. What analytical techniques are essential for characterizing metal complexes derived from this compound?

- X-ray crystallography : Resolves ligand geometry and metal-ligand bond lengths.

- Cyclic Voltammetry : Probes redox behavior of metal complexes.

- IR spectroscopy : Monitors CO stretching frequencies in metal carbonyl complexes to assess electronic effects.

- Magnetic susceptibility : Validates oxidation states in paramagnetic systems .

Q. How can researchers optimize reaction conditions when using this compound in catalytic cycles?

Systematic screening of solvents (e.g., toluene vs. THF), temperatures, and base stoichiometry is advised. For instance, in Pd-catalyzed Suzuki-Miyaura couplings, higher temperatures (80–100°C) and excess KOBu improve yields by ensuring complete ligand deprotonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.